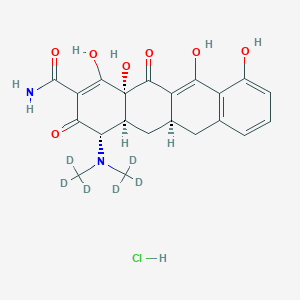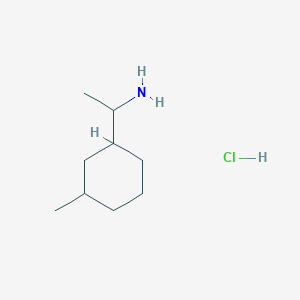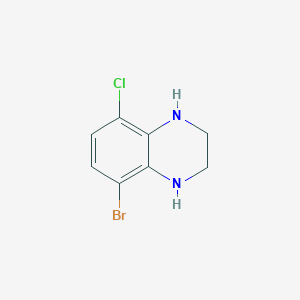
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylhydrolase-IN-1 is a compound known for its inhibitory effects on acetylhydrolase enzymes. These enzymes play a crucial role in various biological processes, including inflammation and lipid metabolism. Acetylhydrolase-IN-1 has garnered significant attention in scientific research due to its potential therapeutic applications in treating inflammatory diseases and other conditions related to lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetylhydrolase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of acetylation reactions, where an acetyl group is introduced into the molecule. This process often requires the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production of Acetylhydrolase-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Acetylhydrolase-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Acetylhydrolase-IN-1 include acetic anhydride, pyridine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of Acetylhydrolase-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acetylhydrolase-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Acetylhydrolase-IN-1 exerts its effects by inhibiting the activity of acetylhydrolase enzymes. These enzymes are involved in the hydrolysis of acetyl groups from various substrates, which plays a crucial role in regulating inflammation and lipid metabolism. By inhibiting these enzymes, Acetylhydrolase-IN-1 can modulate these biological processes and potentially provide therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Acetylhydrolase-IN-1 include:
Acetylcholinesterase inhibitors: These compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Phospholipase A2 inhibitors: These compounds inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids.
Uniqueness
Acetylhydrolase-IN-1 is unique in its specific inhibition of acetylhydrolase enzymes, which distinguishes it from other enzyme inhibitors. Its ability to modulate inflammation and lipid metabolism makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H48NO7P |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
Clave InChI |
LEBRETLBLINJDM-HSZRJFAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)




![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)

